Extended Decitabine Exposure: 4-Fold Longer Half-Life vs. IV Decitabine
Guadecitabine's dinucleotide structure confers resistance to cytidine deaminase (CDA), leading to a significantly longer half-life for its active metabolite, decitabine, compared to intravenously administered decitabine. This is a key differentiator from first-generation HMAs [1].
| Evidence Dimension | Active Metabolite (Decitabine) Half-Life |
|---|---|
| Target Compound Data | ~2.4 hours (following SC administration of guadecitabine) |
| Comparator Or Baseline | Decitabine (IV): ~0.5 hours (30 minutes) |
| Quantified Difference | Guadecitabine provides a half-life approximately 4.8-fold longer. |
| Conditions | Plasma half-life of decitabine following subcutaneous administration of guadecitabine vs. reported half-life of intravenous decitabine. |
Why This Matters
A longer half-life translates to a more extended exposure of cancer cells to the active drug, which is critical for sustained inhibition of DNA methyltransferases (DNMTs) and maximizing epigenetic reprogramming within a dosing cycle.
- [1] ScienceDirect. (n.d.). Guadecitabine - an overview. https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/guadecitabine. Accessed 19 Apr. 2026. View Source
